
3-(Piperazin-1-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperazin-1-yl)azetidine-3-carboxamide is a heterocyclic compound that features both piperazine and azetidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)azetidine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperazine with azetidine derivatives. For example, the reaction of piperazine with 3-chloro-azetidine-3-carboxamide in the presence of a base such as sodium hydride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to improve yields and reduce reaction times . This method involves the use of microwave irradiation to accelerate the reaction between piperazine and azetidine derivatives.
Análisis De Reacciones Químicas
Types of Reactions
3-(Piperazin-1-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or azetidine moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-(Piperazin-1-yl)azetidine-3-carboxamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(Piperazin-1-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist or agonist at various receptors, including dopamine and serotonin receptors . This interaction can modulate neurotransmitter levels and influence various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine moiety and has been studied for its antimicrobial and antipsychotic activities.
3-(4-Arylpiperazin-1-yl)cinnolines: These compounds are potential antifungal agents and share structural similarities with 3-(Piperazin-1-yl)azetidine-3-carboxamide.
Uniqueness
This compound is unique due to its combination of piperazine and azetidine moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H16N4O |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
3-piperazin-1-ylazetidine-3-carboxamide |
InChI |
InChI=1S/C8H16N4O/c9-7(13)8(5-11-6-8)12-3-1-10-2-4-12/h10-11H,1-6H2,(H2,9,13) |
Clave InChI |
DCEBVWYFJISAII-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2(CNC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



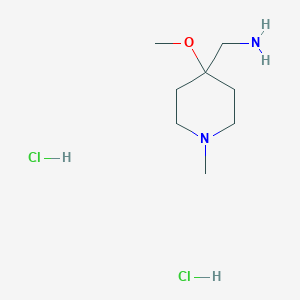

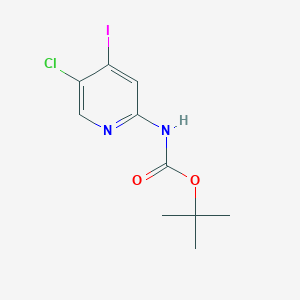
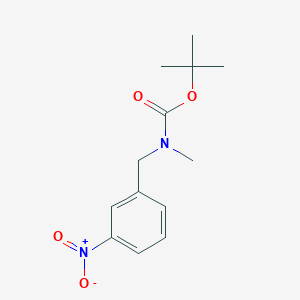
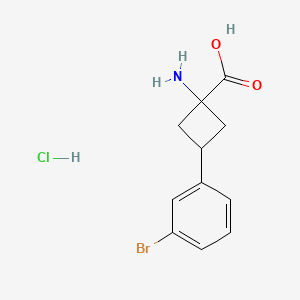
![Lithium(1+)[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B13509592.png)
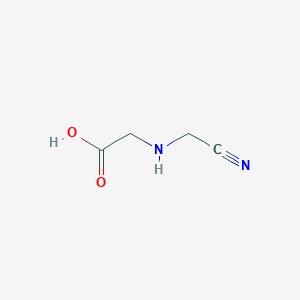
![3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13509604.png)
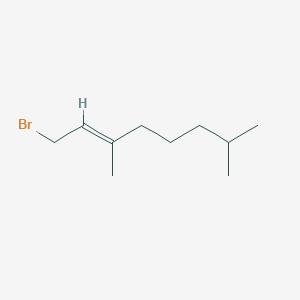
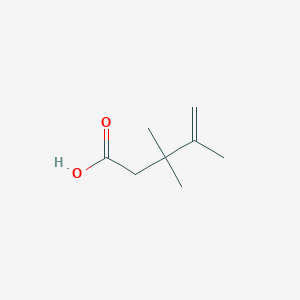
![Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13509624.png)
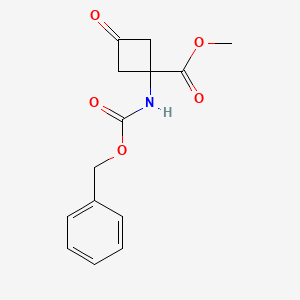
![6-Oxa-2,9-diazaspiro[4.5]decane](/img/structure/B13509633.png)
